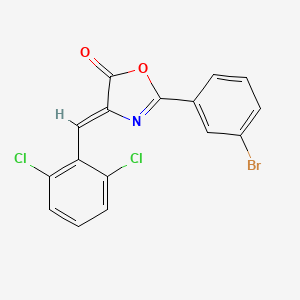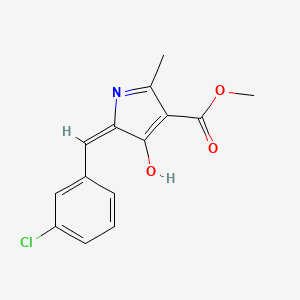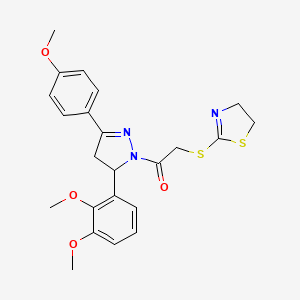
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, an oxoethyl linkage, and a benzoate moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound using bromine or a brominating agent under controlled conditions.
Oxoethylation: The bromophenyl intermediate is then reacted with an oxoethylating agent, such as ethyl oxalyl chloride, in the presence of a base like triethylamine.
Benzoate coupling: The resulting intermediate is coupled with 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules, while the oxoethyl and benzoate moieties may contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate
- 2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate
- 2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate
Uniqueness
The presence of the bromophenyl group in 2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)benzoate imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C23H20BrNO5 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H20BrNO5/c24-16-9-5-14(6-10-16)20(26)13-30-23(29)15-7-11-17(12-8-15)25-21(27)18-3-1-2-4-19(18)22(25)28/h5-12,18-19H,1-4,13H2 |
InChIキー |
AZLPHLUVRBHQJG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618843.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618849.png)
![4-{[(1E)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11618851.png)

![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11618855.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11618864.png)
![ethyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11618865.png)
![[3-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-indol-1-yl]-acetic acid methyl ester](/img/structure/B11618869.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11618887.png)
![7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618889.png)
![(5E)-3-benzyl-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11618890.png)
![N-(2,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11618900.png)

